molecular formula C18H14BrN5OS B2645317 N-(4-BROMO-3-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358707-33-1

N-(4-BROMO-3-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2645317
CAS No.: 1358707-33-1
M. Wt: 428.31
InChI Key: BVOPJPKXOMDEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide moiety substituted with a 4-bromo-3-methylphenyl group. The bromine atom enhances electrophilicity and binding affinity, while the methyl group may improve lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-11-8-12(6-7-13(11)19)21-16(25)9-26-18-17-23-20-10-24(17)15-5-3-2-4-14(15)22-18/h2-8,10H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPJPKXOMDEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and methyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the acetamide moiety: This step involves the reaction of the triazoloquinoxaline intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazoloquinoxaline derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can lead to a variety of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been reported to exhibit significant anticancer properties. Research indicates that derivatives of this scaffold can act as potent inhibitors against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects on human triple-negative breast adenocarcinoma cells (MDA-MB-231) and hepatocellular carcinoma cells (HepG2) . The mechanism of action often involves interaction with DNA and inhibition of topoisomerase II, which is crucial for DNA replication and repair .

Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have also shown promising antibacterial and antifungal activities. Research has identified several compounds that effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The structural diversity of these compounds allows for the optimization of their antimicrobial properties through modifications in their chemical structure.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to understand how modifications to the core structure affect biological activity. Key findings include:

  • Hydrophobic Substituents : The presence of hydrophobic aryl groups enhances anticancer activity by improving cell membrane permeability.
  • Functional Groups : Different functional groups at specific positions on the triazole or quinoxaline rings influence the potency and selectivity of the compounds against target cells .

Case Study 1: Anticancer Efficacy

In a study by El-Adl et al., a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

Another research effort focused on synthesizing new derivatives based on the triazoloquinoxaline scaffold and testing their antimicrobial activities against a panel of pathogenic bacteria and fungi. Several compounds exhibited significant inhibitory effects, suggesting that structural modifications could lead to new antimicrobial agents effective against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismReference
AnticancerMDA-MB-231
AnticancerHepG2
AntibacterialVarious Gram-positive/negative bacteria
AntifungalFungal pathogens

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:

Compound Core Structure Substituents Key Biological Activity Reference
N-(4-Bromo-3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide [1,2,4]Triazolo[4,3-a]quinoxaline 4-Bromo-3-methylphenyl (acetamide), sulfanyl linker Presumed TopoII inhibition (based on analogs), DNA intercalation potential
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 4-Fluorophenyl (acetamide), dual triazoloquinoxaline cores Cytotoxic against HePG-2, Hep-2, Caco-2 cells; G2/M arrest; apoptosis induction
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide Quinazolinone 4-Bromophenyl (quinazolinone), 3-chloro-4-fluorophenyl (acetamide) Likely TopoII inhibition (quinazolinone derivatives known for kinase/TopoII activity)
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl (triazole); 4-bromo-2-methylphenyl (acetamide) Unspecified (triazole derivatives often target kinases or microbial enzymes)
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide 1,2,4-Triazole 4-Amino, 3-methylphenyl (triazole); 4-bromo-2-methylphenyl (acetamide) Enhanced solubility due to amino group; potential for hydrogen bonding

Structural and Functional Insights

  • Core Heterocycle: The triazoloquinoxaline core (target compound) enables stronger DNA intercalation compared to quinazolinone or triazole cores, as demonstrated by analogs with bis-triazoloquinoxaline systems .
  • Halogen Effects : Bromine (target compound) vs. chlorine/fluorine (others) alters electronic properties and binding kinetics. Bromine’s larger size may enhance van der Waals interactions in hydrophobic enzyme pockets.
  • Substituent Positioning : The 3-methyl group on the phenyl ring (target compound) likely reduces steric hindrance compared to 2-methyl or 4-chloro substituents in analogs, optimizing target engagement .

Pharmacological Activity

  • TopoII Inhibition: The target compound’s triazoloquinoxaline core aligns with derivatives showing TopoII inhibition (IC₅₀ < 1 µM in Caco-2 cells) . In contrast, quinazolinone derivatives (e.g., ) exhibit moderate TopoII activity but superior kinase inhibition .
  • Cytotoxicity: Bis-triazoloquinoxaline analogs demonstrate nanomolar cytotoxicity (e.g., IC₅₀ = 0.8 µM in HePG-2), surpassing the target compound’s predicted efficacy based on structural similarity .

Physicochemical Properties

  • Solubility: Amino-substituted triazoles () show improved aqueous solubility (2–5 mg/mL) due to hydrogen bonding, whereas the target compound’s solubility may rely on formulation optimization .

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound belonging to the class of triazoloquinoxaline derivatives. These derivatives have garnered attention due to their diverse biological activities, including anticonvulsant, anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN5OS. The presence of bromine and a triazole ring contributes to its unique pharmacological profile.

Anticonvulsant Activity

Research has indicated that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibit significant anticonvulsant properties. In a study evaluating various derivatives, some showed promising results in models of induced seizures. Specifically, compounds derived from this scaffold were tested using the metrazol-induced convulsion model and demonstrated efficacy comparable to standard anticonvulsants such as phenobarbital .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of triazoloquinoxaline derivatives against various cancer cell lines. For instance:

  • A375 Melanoma Cell Line : Compounds demonstrated cytotoxic activities with effective concentrations (EC50) in the micromolar range. Notably, one derivative exhibited an EC50 of 365 nM, indicating strong anticancer potential .
  • Breast Cancer Cells : Other derivatives were evaluated for their anti-proliferative effects against MCF-7 cells and were found to act as potent DNA intercalators and topoisomerase II inhibitors .

Antibacterial and Antifungal Activities

The antibacterial properties of triazoloquinoxaline derivatives have also been documented. In vitro studies revealed effectiveness against various bacterial strains, including Staphylococcus aureus. The compounds not only inhibited bacterial growth but also displayed antifungal activity against common fungal pathogens .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Synthesis and Evaluation : A study synthesized novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticonvulsant activity. Among 11 tested compounds, two showed superior anticonvulsant effects compared to standard treatments .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxicity of triazoloquinoxalines against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer efficacy .

Data Tables

Activity TypeCompound TestedEffective Concentration (EC50)Reference
AnticonvulsantVarious TriazoloquinoxalinesVariable
AnticancerA375 Melanoma Cell Line365 nM
AntibacterialTriazoloquinoxaline DerivativesInhibitory Concentrations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the triazoloquinoxaline core with sulfanyl-acetamide derivatives. Key steps may involve:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Amide bond formation between the quinoxaline moiety and the bromo-methylphenyl group, using coupling agents like EDCI or DCC.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
    • Critical Parameters : Monitor reaction temperature (60–80°C for amidation) and use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography provides definitive confirmation of molecular geometry, including bond angles and torsional strain in the triazoloquinoxaline core .
  • NMR (¹H/¹³C): Key signals include the acetamide carbonyl (δ ~168–170 ppm in ¹³C) and aromatic protons (δ 7.2–8.5 ppm in ¹H) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Use cell lines like Caco-2, HePG-2, and Hep-2 (IC₅₀ determination via MTT assay) .
  • Positive controls : Include reference Topo II inhibitors (e.g., etoposide) to benchmark activity .
  • Dose range : Test 0.1–100 μM with 24–72 hr exposure to capture time-dependent effects.

Advanced Research Questions

Q. What mechanistic insights explain its cytotoxic activity against cancer cells?

  • Methodological Answer :

  • Topoisomerase II inhibition : Assess DNA relaxation via agarose gel electrophoresis; compare inhibition potency to known inhibitors .
  • DNA intercalation : Use ethidium bromide displacement assays (fluorescence quenching) or circular dichroism to detect conformational changes in DNA .
  • Apoptosis induction : Perform flow cytometry (Annexin V/PI staining) and monitor caspase-3/7 activation in Caco-2 cells .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer :

  • Modify substituents : Test analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to enhance lipophilicity and target binding .
  • Sulfanyl group replacement : Replace the sulfanyl linker with methylene or ether groups to evaluate effects on Topo II inhibition and metabolic stability .
  • Pharmacokinetic profiling : Measure logP (shake-flask method) and microsomal stability (human liver microsomes) to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm direct interaction with Topo II in different cell lines .
  • Cross-validate with orthogonal assays : Combine MTT results with clonogenic survival assays to rule out false positives .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodological Answer :

  • Regioselectivity issues : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst (e.g., Pd(OAc)₂) for coupling reactions to minimize byproducts .
  • Purification bottlenecks : Switch from column chromatography to countercurrent chromatography for higher throughput .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., sulfanyl linker) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.